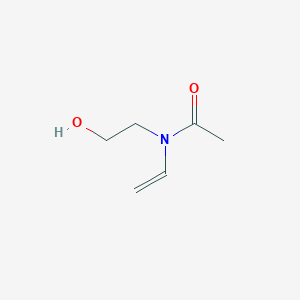
Acetamide,N-vinyl-N-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-vinyl-N-(2-hydroxyethyl)- is a chemical compound with the molecular formula C6H11NO2. It is known for its unique structure, which includes both a vinyl group and a hydroxyethyl group attached to the nitrogen atom of the acetamide. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-vinyl-N-(2-hydroxyethyl)- typically involves the reaction of vinyl acetamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-vinyl-N-(2-hydroxyethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-vinyl-N-(2-hydroxyethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The vinyl and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted acetamides, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetamide, N-vinyl-N-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of Acetamide, N-vinyl-N-(2-hydroxyethyl)- involves its interaction with various molecular targets, including enzymes and receptors. The vinyl and hydroxyethyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: This compound lacks the vinyl group, making it less reactive in certain chemical reactions.
Acetamide, N-(2-hydroxyphenyl)-: The presence of a phenyl group instead of a vinyl group alters its chemical properties and applications.
Uniqueness
Acetamide, N-vinyl-N-(2-hydroxyethyl)- is unique due to the presence of both vinyl and hydroxyethyl groups, which enhance its reactivity and versatility in various chemical and biological applications. This dual functionality sets it apart from other similar compounds, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
N-ethenyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C6H11NO2/c1-3-7(4-5-8)6(2)9/h3,8H,1,4-5H2,2H3 |
Clave InChI |
XOJSCDJQICOTNB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCO)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
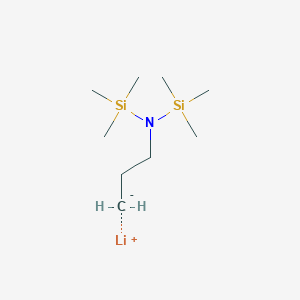
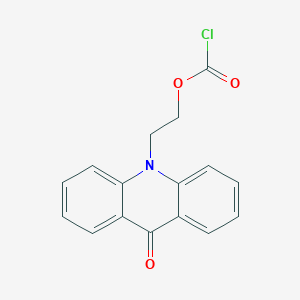
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)

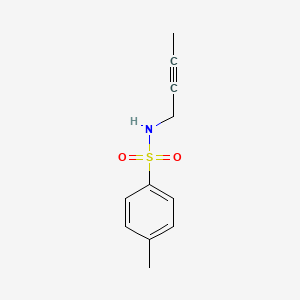
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)
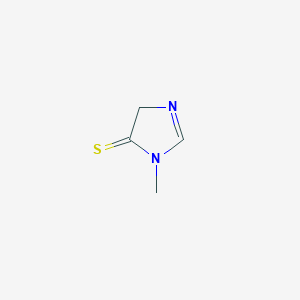

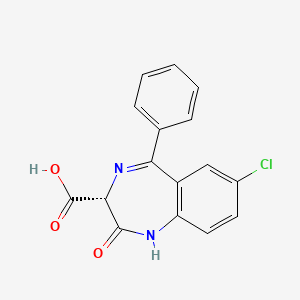
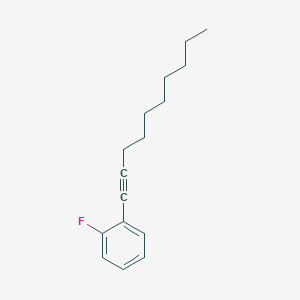
![1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-](/img/structure/B12574187.png)
